
BENZO(b)THIOPHENE-3-ETHYLAMINE, N-METHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZO(b)THIOPHENE-3-ETHYLAMINE, N-METHYL-: is a heterocyclic compound containing a benzothiophene core. Benzothiophene derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-step synthesis: An aryne reaction with alkynyl sulfides can be used to synthesize benzo[b]thiophenes.
Microwave-assisted synthesis: This method involves reacting 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine under microwave conditions to yield the desired compound.
Industrial Production Methods: Industrial production methods for benzothiophene derivatives often involve large-scale synthesis using environmentally and economically favorable protocols. For example, copper-catalyzed Ullmann C−N coupling reactions are used due to their low cost and high efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzothiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions such as bromination, nitration, and Friedel–Crafts acetylation are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Raney nickel or palladium on carbon (Pd/C).
Substitution: Bromine, nitric acid, and aluminum chloride (AlCl3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and acetylated derivatives.
Scientific Research Applications
Chemistry:
Biology:
- Benzothiophene derivatives exhibit various biological activities such as anticancer, anti-inflammatory, and antimicrobial properties .
Medicine:
- Some benzothiophene derivatives are used as nonsteroidal anti-inflammatory drugs (NSAIDs) and voltage-gated sodium channel blockers .
Industry:
Mechanism of Action
The mechanism of action of BENZO(b)THIOPHENE-3-ETHYLAMINE, N-METHYL- involves its interaction with specific molecular targets and pathways. For instance, it may act as a voltage-gated sodium channel blocker, inhibiting the flow of sodium ions and thereby exerting its effects .
Comparison with Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Dibenzothiophene: A compound with two benzene rings fused to a thiophene ring.
Benzofuran: A similar structure but with an oxygen atom instead of sulfur.
Uniqueness: BENZO(b)THIOPHENE-3-ETHYLAMINE, N-METHYL- is unique due to its specific substitution pattern and the presence of both an ethylamine and N-methyl group, which may confer distinct biological and chemical properties compared to other benzothiophene derivatives .
Properties
CAS No. |
52994-61-3 |
|---|---|
Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H13NS/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
UWWLQUATUMACJU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride](/img/structure/B13587473.png)

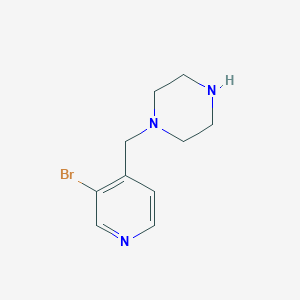
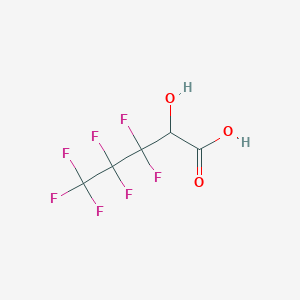
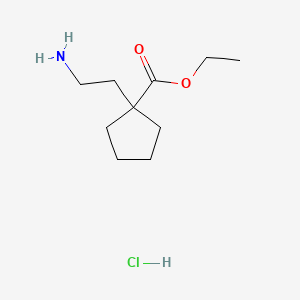

![Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate](/img/structure/B13587515.png)
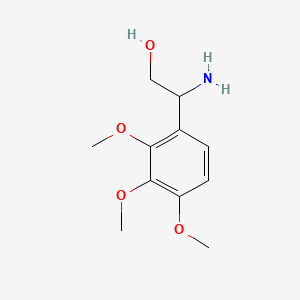
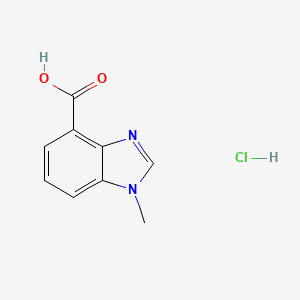
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
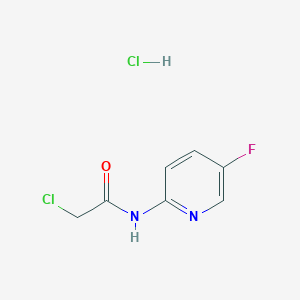

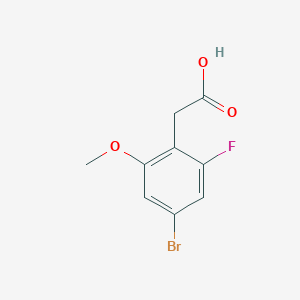
![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)
